molecular formula C8H12BrN3O2 B13622599 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

Cat. No.: B13622599
M. Wt: 262.10 g/mol
InChI Key: IWSXGXRJHMWBML-UHFFFAOYSA-N
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Description

4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Attachment of the Butanoic Acid Chain: The brominated pyrazole is reacted with a butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted pyrazoles.

Scientific Research Applications

4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the methylamino group.

    4-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid: Similar structure with a chlorine atom instead of bromine.

    4-(4-Bromo-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid chain instead of butanoic acid.

Uniqueness

4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the bromine atom and the methylamino group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid, with the CAS number 1343001-46-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₂BrN₃O₂
  • Molecular Weight : 262.106 g/mol
  • Purity : >98% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess similar activity .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of pyrazole derivatives in protecting neuronal cells from oxidative stress and apoptosis. Compounds similar to this compound have been shown to enhance neuroprotection in models of neurodegenerative diseases . This suggests that further investigation into this compound could yield valuable insights into its potential use in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromine atom and the methylamino group significantly influences its interaction with biological targets.

Structural Feature Impact on Activity
Bromine SubstitutionIncreases lipophilicity and bioavailability
Methylamino GroupEnhances interaction with target receptors

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Antimicrobial Study : A series of pyrazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
  • Anticancer Research : A derivative was found to induce apoptosis in human cancer cell lines through mitochondrial pathway activation, highlighting its potential as an anticancer agent .
  • Neuroprotective Evaluation : In vitro studies demonstrated that certain pyrazole compounds could protect neuronal cells from oxidative damage, suggesting therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoic acid

InChI

InChI=1S/C8H12BrN3O2/c1-10-7(8(13)14)2-3-12-5-6(9)4-11-12/h4-5,7,10H,2-3H2,1H3,(H,13,14)

InChI Key

IWSXGXRJHMWBML-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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